N-(4-ethoxybenzyl)-1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-amine
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Overview
Description
N-[(4-ETHOXYPHENYL)METHYL]-1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ETHOXYPHENYL)METHYL]-1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE typically involves multi-step organic reactions. One common approach is to start with the benzodiazole core and introduce the substituents through a series of nucleophilic substitution and coupling reactions. For instance, the ethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, while the morpholinyl group can be added through a nucleophilic substitution reaction using morpholine as the nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Catalysts and reagents are carefully selected to facilitate the desired transformations while maintaining the integrity of the benzodiazole core.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ETHOXYPHENYL)METHYL]-1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the benzodiazole core or the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated reagents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(4-ETHOXYPHENYL)METHYL]-1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-[(4-ETHOXYPHENYL)METHYL]-1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the benzodiazole core.
Comparison with Similar Compounds
Similar Compounds
Etazene: A benzimidazole opioid with a similar core structure but different substituents.
1,3,4-Thiadiazole Derivatives: Compounds with a different heterocyclic core but similar functional groups.
Indole Derivatives: Compounds with an indole core that share some biological activities with benzodiazoles.
Uniqueness
N-[(4-ETHOXYPHENYL)METHYL]-1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl and morpholinyl groups enhances its solubility and bioavailability, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C22H28N4O2 |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-1-methyl-2-(morpholin-4-ylmethyl)benzimidazol-5-amine |
InChI |
InChI=1S/C22H28N4O2/c1-3-28-19-7-4-17(5-8-19)15-23-18-6-9-21-20(14-18)24-22(25(21)2)16-26-10-12-27-13-11-26/h4-9,14,23H,3,10-13,15-16H2,1-2H3 |
InChI Key |
UAAQSGFIKZGXMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C(=N3)CN4CCOCC4)C |
Origin of Product |
United States |
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